molecular formula C10H21ClO5S B1528820 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride CAS No. 1343961-77-2

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

Cat. No.: B1528820
CAS No.: 1343961-77-2
M. Wt: 288.79 g/mol
InChI Key: KXHRNWJINPWSKE-UHFFFAOYSA-N
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Description

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO5S and a molecular weight of 288.79 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride typically involves the reaction of 2-[2-(2-Butoxyethoxy)ethoxy]ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C4H9O(CH2CH2O)3H+ClSO3HC4H9O(CH2CH2O)3SO2Cl+H2O\text{C}_4\text{H}_9\text{O(CH}_2\text{CH}_2\text{O)}_3\text{H} + \text{ClSO}_3\text{H} \rightarrow \text{C}_4\text{H}_9\text{O(CH}_2\text{CH}_2\text{O)}_3\text{SO}_2\text{Cl} + \text{H}_2\text{O} C4​H9​O(CH2​CH2​O)3​H+ClSO3​H→C4​H9​O(CH2​CH2​O)3​SO2​Cl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases, such as sodium hydroxide.

Major Products Formed

    Sulfonamides: Formed when reacting with amines.

    Sulfonates: Formed when reacting with alcohols or thiols.

    Sulfonic acid: Formed upon hydrolysis.

Scientific Research Applications

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Butoxyethoxy)ethoxy]ethanol: A precursor in the synthesis of 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride.

    2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonic acid: Formed upon hydrolysis of the sulfonyl chloride.

    2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide: Formed upon reaction with amines.

Uniqueness

This compound is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxy]ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClO5S/c1-2-3-4-14-5-6-15-7-8-16-9-10-17(11,12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHRNWJINPWSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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